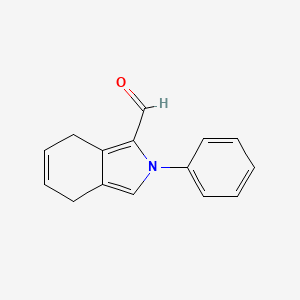
2H-Isoindole-1-carboxaldehyde, 4,7-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-1-carboxaldehyde, 4,7-dihydro-2-phenyl- is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by a benzene ring fused with a pyrrole ring, forming a unique structure that has significant implications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-1-carboxaldehyde, 4,7-dihydro-2-phenyl- typically involves a multi-step process. One common method starts with tosylacetylene, which undergoes a Diels-Alder reaction, followed by Barton-Zard synthesis and thermal decarboxylation . This three-step synthesis is crucial for obtaining the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound often relies on optimized reaction conditions to ensure scalability and cost-effectiveness. The use of strong bases like potassium tert-butoxide or acids such as trifluoroacetic acid can influence the stability and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-1-carboxaldehyde, 4,7-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
The compound’s reactivity is influenced by the choice of reagents and reaction conditions. For instance, acidic or basic environments can significantly impact the migration of double bonds within the molecule .
Major Products Formed
The major products formed from these reactions include various substituted isoindoles and extended porphyrins, which have applications in materials science and pharmaceuticals .
Scientific Research Applications
2H-Isoindole-1-carboxaldehyde, 4,7-dihydro-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Isoindole-1-carboxaldehyde, 4,7-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in cycloaddition reactions, forming stable intermediates that can further react to produce biologically active molecules . The pyrrolic ring’s nucleophilicity and acidity play a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds
4,7-Dihydroisoindole: A closely related compound used in the synthesis of extended porphyrins.
Isoindoline: The reduced form of isoindole, commonly used in organic synthesis.
Phthalimide: An isoindole-1,3-dione derivative with significant industrial applications.
Uniqueness
2H-Isoindole-1-carboxaldehyde, 4,7-dihydro-2-phenyl- stands out due to its stability under various reaction conditions and its ability to form extended porphyrins, which are valuable in materials science . Its unique structure also allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
61863-00-1 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-phenyl-4,7-dihydroisoindole-1-carbaldehyde |
InChI |
InChI=1S/C15H13NO/c17-11-15-14-9-5-4-6-12(14)10-16(15)13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9H2 |
InChI Key |
UGYOSSDCTLNSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C(N(C=C21)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















